molecular formula C11H12BrNO B6201727 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one CAS No. 113843-00-8

7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Cat. No.: B6201727
CAS No.: 113843-00-8
M. Wt: 254.1
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Description

7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is a heterocyclic compound that belongs to the class of benzazepines This compound is characterized by a seven-membered ring structure containing nitrogen and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromoaniline and 3-methylcyclohexanone.

    Cyclization: The key step involves the cyclization of these starting materials to form the benzazepine ring. This is usually achieved through a condensation reaction under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature control and efficient mixing, to ensure high yield and purity.

    Purification: Implementing purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution can introduce various functional groups like amines or ethers.

Scientific Research Applications

7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors in the central nervous system. The compound’s effects are mediated through pathways that influence neurotransmitter release or receptor activation, leading to potential therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: Lacks the bromine and methyl substituents, resulting in different chemical properties and biological activities.

    7-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Similar structure but without the methyl group, which may affect its reactivity and interactions.

Uniqueness

7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is unique due to the presence of both bromine and methyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for research and development.

Properties

CAS No.

113843-00-8

Molecular Formula

C11H12BrNO

Molecular Weight

254.1

Purity

95

Origin of Product

United States

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